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Compound of Interest

Compound Name: MTTA (hydrochloride)

Cat. No.: B1162298 Get Quote

Executive Summary
Predicting the metabolic stability of MTTA (4-Methyl-5-thiazoleethanol acetate) requires a

nuanced approach due to its chemical structure: a thiazole ring substituted with a methyl group

and an acetoxyethyl side chain. While the acetate moiety renders the molecule susceptible to

rapid hydrolysis by carboxylesterases (CES), the thiazole core presents risks of bioactivation

via Cytochrome P450 (CYP) mediated S-oxidation or epoxidation.

This guide provides a validated protocol for using MetaSite™ to:

Identify the Sites of Metabolism (SOM) on the parent MTTA and its primary hydrolytic

metabolite.

Rank CYP450 isoform contributions (specifically CYP2E1 and CYP2C19).

Flag potential reactive metabolites (epoxides/thiazole ring opening) that may lead to toxicity.

[1][2]

Introduction & Scientific Rationale
The Substrate: MTTA
MTTA (CAS: 656-53-1) acts as a metabolic probe and flavoring agent. Structurally, it is an ester

prodrug of 4-methyl-5-thiazoleethanol (sulfurol).
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Primary Liability: Ester hydrolysis (Phase I non-CYP).

Secondary Liability: Oxidative metabolism of the thiazole ring and alkyl side chains (Phase I

CYP-mediated).

The MetaSite™ Advantage
Unlike QSAR models that rely on training sets, MetaSite uses Molecular Interaction Fields

(MIFs) generated by the GRID force field. It simulates the thermodynamic recognition (binding)

and kinetic reactivity of the substrate within the 3D cavity of CYP enzymes. This is critical for

MTTA, as thiazole metabolism is highly regioselective and dependent on the specific

orientation of the sulfur atom relative to the heme iron.

Computational Protocol (Step-by-Step)
Phase 1: Structure Preparation & Import

Objective: Generate a biologically relevant 3D conformer.

Step 1.1: Convert the MTTA SMILES string CC1=C(SC=N1)CCOC(=O)C to a 3D structure.

Step 1.2:Crucial Pre-processing: At physiological pH (7.4), MTTA is neutral. However, you

must also generate the structure of the hydrolyzed metabolite (4-methyl-5-thiazoleethanol),

as esterases (CES1/CES2) will likely cleave the acetate group before significant CYP

oxidation occurs in vivo.

Expert Insight: Run predictions on BOTH the parent (MTTA) and the alcohol metabolite.

The parent prediction models "first-pass" stability; the alcohol prediction models systemic

clearance.

Phase 2: MetaSite Configuration
Objective: Configure the simulation for specific CYP isoforms relevant to thiazoles.

Step 2.1: Open MetaSite and create a new project MTTA_Metabolism.

Step 2.2: Import the .mol2 or .sdf files for MTTA and its alcohol derivative.

Step 2.3: Enzyme Selection.
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Select the "Common CYPs" panel.

Mandatory Isoforms: Include CYP2E1 (known to metabolize small heterocycles and

thiazoles) and CYP2C19 (structurally related to clomethiazole metabolism). Include

CYP3A4 as a general scavenger.

Why? Literature indicates that thiazole ring S-oxidation and side-chain hydroxylation are

often driven by CYP2E1 in small molecules [1].

Phase 3: Simulation Parameters
Reactivity Model: Ensure "Cytochrome P450" is selected.

Grid Settings: Use default GRID probe settings (Probe: OH2, Dry, N1).

Heme Distance: Set the maximum distance from the Heme Iron (Fe) to 20 Å (Standard).

Conformational Sampling: Set to "Flexible" (allows side-chain rotation).

Phase 4: Data Analysis & Interpretation[3]
Step 4.1: Run the simulation.

Step 4.2: Analyze the Composite Site of Metabolism (CSOM) score. This score combines

thermodynamic binding affinity and atomic reactivity.

Step 4.3:Visual Inspection: Look for the "Probability Cloud" (colored spheres).

Red Sphere: High probability of metabolism.

Blue Sphere: Low probability.

Predicted Metabolic Pathways & Visualization[4][5]
[6]
Based on the GRID-based mechanism, MetaSite typically predicts three competing pathways

for thiazole derivatives. The diagram below illustrates the workflow and the bifurcation of

metabolic routes.
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Figure 1: Predicted metabolic cascade for MTTA. Note that ester hydrolysis is the gateway

step, followed by CYP-mediated branching predicted by MetaSite.

Results Analysis: What to Expect
The following table summarizes the expected MetaSite outputs for MTTA, correlating in silico

predictions with mechanistic rationale.
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Predicted SOM
(Site)

Mechanism Probability Risk Assessment

Ester Carbonyl Hydrolysis High (N/A)

Note: MetaSite

focuses on CYPs.[3]

[4][5][6] This site is

chemically unstable

but may not show as a

CYP hotspot. Assume

100% conversion in

vivo.

Thiazole Sulfur (S1) S-Oxidation Medium-High

Formation of

Sulfoxide/Sulfone.

Common in thiazoles.

Generally stable but

can be reversible.

C-5 Methylene C-Hydroxylation High

The -CH2- group next

to the alcohol is

electronically

activated. Major

clearance pathway.

C-4 Methyl C-Hydroxylation Medium

Oxidation of the

methyl group to

hydroxymethyl.

C-2 Carbon Epoxidation Low-Medium

TOXICITY ALERT:

Oxidation across the

C=N bond can form

an unstable

epoxide/oxaziridine,

leading to ring

opening [2].

Expert Interpretation Guide
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If the C-5 Methylene is ranked #1: The molecule will likely be cleared via oxidation to the

corresponding carboxylic acid (4-methyl-5-thiazoleacetic acid). This is a safe, excretion-

friendly pathway.

If the Sulfur or C=N bond is ranked #1: Investigate potential toxicity. Thiazole ring opening is

associated with idiosyncratic drug reactions. Use the "Mass Shift" tool in MetaSite to check

for +16 Da (Oxidation) vs +32 Da (Dioxidation).

Experimental Validation (The "Trust" Pillar)
To validate the MetaSite prediction, a High-Resolution Mass Spectrometry (HRMS) workflow is

required.

Protocol:
Incubation: Incubate MTTA (10 µM) with Human Liver Microsomes (HLM) and Plasma

(separately).

Control: Include Esterase Inhibitor (e.g., BNPP) in one HLM sample to distinguish CYP

metabolism of the parent from the alcohol.

Analysis: LC-MS/MS (Q-TOF or Orbitrap).

Correlation: Compare the experimental MS/MS fragmentation pattern with the MetaSite

Fragmenter output.

Success Criterion: The experimentally observed major metabolite should match one of the

top 3 ranked sites in MetaSite.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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